![molecular formula C7H11B B1266525 exo-2-Bromonorbornane CAS No. 2534-77-2](/img/structure/B1266525.png)
exo-2-Bromonorbornane
Overview
Description
exo-2-Bromonorbornane is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position. The addition of a bromine atom at the 2-position and the specific stereochemistry (1S-exo) further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-Bromonorbornane typically involves the bromination of norbornane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product can be controlled by the reaction conditions and the choice of solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
exo-2-Bromonorbornane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form norbornene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.
Elimination: Potassium tert-butoxide in tert-butanol for dehydrohalogenation.
Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.
Major Products
Substitution: Formation of 2-hydroxybicyclo[2.2.1]heptane.
Elimination: Formation of norbornene.
Oxidation: Formation of 2-norbornanone.
Scientific Research Applications
Overview
exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.066 g/mol. It is primarily utilized in organic synthesis and materials science due to its unique stereochemistry and reactivity patterns. This compound, characterized by a bromine atom at the second carbon in the exo position, plays a significant role in various chemical reactions and biological interactions.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitutions makes it valuable for creating more complex molecules. The compound has been used in the synthesis of various biologically active compounds, particularly those with antimicrobial properties .
Research indicates that this compound exhibits notable biological activity, including interactions with enzymes and receptors. Studies assessing its interaction profiles have utilized molecular docking techniques to explore potential therapeutic roles . Specific derivatives have shown promise in medicinal chemistry, highlighting the compound's relevance in drug development.
Material Science
In materials science, this compound's unique structure allows it to be incorporated into polymeric materials or used as a building block for creating functionalized surfaces. Its reactivity can be harnessed to modify existing materials or develop new ones with desired properties.
Case Studies
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
endo-2-Bromonorbornane | Bicyclic | Features bromine at the endo position; different reactivity profile compared to exo isomer. |
1-Bromonorbornane | Bicyclic | Bromine at position one; different stereochemistry affecting reactivity. |
3-Bromonorbornane | Bicyclic | Bromine at position three; distinct chemical behavior due to location of bromine. |
Mechanism of Action
The mechanism of action of exo-2-Bromonorbornane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon without the bromine substitution.
Norbornene: The unsaturated derivative formed by elimination of hydrogen bromide.
2-Methylnorbornane: A methyl-substituted derivative with similar structural features.
Uniqueness
exo-2-Bromonorbornane is unique due to the presence of the bromine atom at the 2-position and its specific stereochemistry
Biological Activity
exo-2-Bromonorbornane is a bicyclic organic compound with the molecular formula CHBr and a molecular weight of approximately 175.066 g/mol. This compound is recognized for its unique structural features, including a bromine atom attached to the second carbon in the exo position, which significantly influences its chemical reactivity and biological properties. The compound's potential applications in medicinal chemistry and organic synthesis have garnered attention due to its biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHBr
- Molecular Weight : 175.066 g/mol
- CAS Registry Number : 2534-77-2
Structural Features
The compound is a brominated derivative of norbornane, characterized by:
- A bicyclic framework consisting of a cyclobutane ring fused to a cyclopentane ring.
- The stereochemistry plays a crucial role in determining its reactivity and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various biological targets. Key findings from studies include:
- Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. However, further research is necessary to elucidate the specific mechanisms of action involved.
- Interaction with Biological Systems : Studies utilizing molecular docking and kinetic analyses have shown that this compound interacts with various enzymes and receptors. These interactions are critical for understanding its therapeutic potential and guiding future drug design efforts.
- Dehydrobromination Reactions : Research has explored the dehydrobromination of this compound using lithium diisopropylamide (LDA) in THF solutions. The studies revealed diverse reaction mechanisms based on solvent interactions, highlighting the compound's reactivity under different conditions .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
endo-2-Bromonorbornane | Bicyclic | Bromine at the endo position; different reactivity profile |
1-Bromonorbornane | Bicyclic | Bromine at position one; distinct stereochemistry affecting reactivity |
3-Bromonorbornane | Bicyclic | Bromine at position three; unique chemical behavior |
The differences in stereochemistry and bromine position among these compounds lead to varied reactivity patterns, making them valuable in synthetic organic chemistry applications.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various brominated compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting their potential as lead compounds for antibiotic development.
- Mechanistic Studies on Dehydrobromination : Research conducted on the dehydrobromination process revealed that solvent effects significantly influence reaction pathways. The presence of hexamethylphosphoramide (HMPA) altered the reaction kinetics, providing insights into how environmental factors can modulate biological activity .
Properties
IUPAC Name |
(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOAWHKJRWNID-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878960 | |
Record name | exo-2-Bromonorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2534-77-2 | |
Record name | exo-2-Bromonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | exo-2-Bromonorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-2-bromonorbornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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